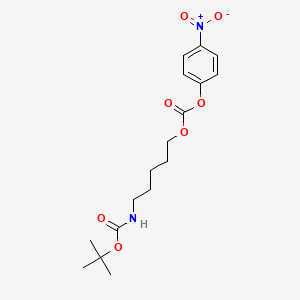![molecular formula C15H23ClN2O2 B3089993 3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride CAS No. 1203800-25-2](/img/structure/B3089993.png)
3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
Übersicht
Beschreibung
“3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS number 1203800-25-2 . It has a molecular weight of 298.81 and a molecular formula of C15H23ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a propoxy chain, which is further connected to a 4-methyl-1-piperazinyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as boiling point and specific storage conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is a compound with potential applications in various fields of chemistry and pharmacology due to its unique chemical structure. This structure allows it to participate in multiple synthesis reactions, contributing to the development of novel compounds with diverse biological and chemical properties.
One notable application is in the synthesis of 2-aminopyrimidinones through a three-component reaction involving benzaldehyde derivatives. This synthesis process highlights the compound's utility in creating new chemical entities that can self-assemble and form hydrogen bonds, indicating its potential in materials science and drug design (Bararjanian et al., 2010). Furthermore, its use in synthesizing amorfrutins, with noted cytotoxicity against human tumor cell lines, showcases its relevance in medicinal chemistry and cancer research (Brandes et al., 2020).
Additionally, the compound serves as a precursor in the preparation of heteroditopic ligands for binding metal salts, demonstrating its application in coordination chemistry and the development of new materials for catalysis and separation processes (Wang et al., 2006).
Pharmacological Research
In pharmacological research, derivatives of this compound have been synthesized and evaluated for various biological activities. This includes the development of novel derivatives with potential antidepressant and antianxiety effects, highlighting the compound's significance in the discovery and development of new therapeutic agents (Kumar et al., 2017).
Furthermore, research into the solution conformations and molecular structures of related dipeptides and derivatives has provided insight into the structural basis of their biological activity, emphasizing the role of this compound and its derivatives in the design of peptide-based drugs (Kojima et al., 2009).
Eigenschaften
IUPAC Name |
3-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-16-7-9-17(10-8-16)6-3-11-19-15-5-2-4-14(12-15)13-18;/h2,4-5,12-13H,3,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKQAGGQPKBDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3089914.png)


![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B3089936.png)


![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)



![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)

